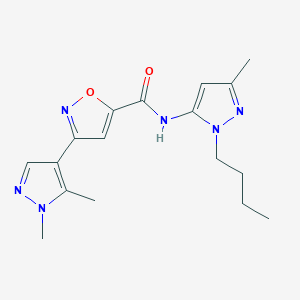
1-butyryl-4-(4-methylbenzyl)piperazine
Descripción general
Descripción
1-butyryl-4-(4-methylbenzyl)piperazine, also known as BZP, is a synthetic compound that has gained attention for its potential use in scientific research. BZP is a piperazine derivative that has been found to have stimulant properties, similar to those of amphetamines. This compound has been the subject of numerous studies, and its potential applications in various fields of research are being explored.
Mecanismo De Acción
The mechanism of action of 1-butyryl-4-(4-methylbenzyl)piperazine is similar to that of amphetamines. 1-butyryl-4-(4-methylbenzyl)piperazine stimulates the release of dopamine and serotonin neurotransmitters in the brain, which can lead to increased alertness, energy, and mood. 1-butyryl-4-(4-methylbenzyl)piperazine also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects
1-butyryl-4-(4-methylbenzyl)piperazine has been found to have various biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature. 1-butyryl-4-(4-methylbenzyl)piperazine can also cause sweating, tremors, and nausea. In high doses, 1-butyryl-4-(4-methylbenzyl)piperazine can cause seizures, hallucinations, and other serious adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-butyryl-4-(4-methylbenzyl)piperazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. 1-butyryl-4-(4-methylbenzyl)piperazine has also been found to have similar effects to amphetamines, which are commonly used in lab experiments. However, 1-butyryl-4-(4-methylbenzyl)piperazine also has several limitations. It can be toxic in high doses, and its effects can be unpredictable. 1-butyryl-4-(4-methylbenzyl)piperazine may also have different effects on different individuals, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 1-butyryl-4-(4-methylbenzyl)piperazine. One direction is to study the effects of 1-butyryl-4-(4-methylbenzyl)piperazine on different neurotransmitter systems in the brain. Another direction is to study the long-term effects of 1-butyryl-4-(4-methylbenzyl)piperazine use on the brain and other organs. 1-butyryl-4-(4-methylbenzyl)piperazine may also have potential as a treatment for other conditions, such as depression and anxiety. Further research is needed to determine the safety and efficacy of 1-butyryl-4-(4-methylbenzyl)piperazine for these uses.
Conclusion
In conclusion, 1-butyryl-4-(4-methylbenzyl)piperazine, or 1-butyryl-4-(4-methylbenzyl)piperazine, is a synthetic compound that has potential applications in various fields of scientific research. 1-butyryl-4-(4-methylbenzyl)piperazine has been studied for its effects on the brain, behavior, and cognition, as well as its potential use in treating ADHD and narcolepsy. 1-butyryl-4-(4-methylbenzyl)piperazine has also been studied for its potential toxicity and adverse effects. While 1-butyryl-4-(4-methylbenzyl)piperazine has several advantages for use in lab experiments, it also has several limitations. Further research is needed to determine the safety and efficacy of 1-butyryl-4-(4-methylbenzyl)piperazine for various uses.
Aplicaciones Científicas De Investigación
1-butyryl-4-(4-methylbenzyl)piperazine has been used in various scientific research studies, including those related to neuroscience, pharmacology, and toxicology. In neuroscience, 1-butyryl-4-(4-methylbenzyl)piperazine has been used to study the effects of stimulants on the brain, particularly in relation to dopamine and serotonin neurotransmitters. 1-butyryl-4-(4-methylbenzyl)piperazine has also been used to study the effects of stimulants on behavior and cognition.
In pharmacology, 1-butyryl-4-(4-methylbenzyl)piperazine has been studied for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. 1-butyryl-4-(4-methylbenzyl)piperazine has been found to have similar effects to amphetamines, which are commonly used to treat these conditions.
In toxicology, 1-butyryl-4-(4-methylbenzyl)piperazine has been studied for its potential toxicity and adverse effects. 1-butyryl-4-(4-methylbenzyl)piperazine has been found to have similar effects to amphetamines, which can be harmful if used inappropriately. Studies have also been conducted to determine the effects of 1-butyryl-4-(4-methylbenzyl)piperazine on the liver and other organs.
Propiedades
IUPAC Name |
1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-4-16(19)18-11-9-17(10-12-18)13-15-7-5-14(2)6-8-15/h5-8H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCLRHFHHBVNIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methylbenzyl)piperazin-1-yl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4751782.png)

![3,6-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4751797.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4751809.png)
![2-{4-[(2-nitrobenzyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B4751815.png)
![3-[3-(4-ethyl-1-piperazinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4751819.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4751831.png)
![N-[(2,4-dimethylphenyl)sulfonyl]-4-fluorobenzamide](/img/structure/B4751834.png)
![4-(ethylsulfonyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4751840.png)
![2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4751846.png)
![2-(allylthio)-8,8-dimethyl-3-(3-methylphenyl)-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B4751856.png)
![1-(4-chlorophenyl)-5-({[2-(4-morpholinyl)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4751873.png)
![N-[2-(diethylamino)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4751877.png)